Neuraminidase Inhibitory Activity: (E)-1-Amino-4-phenylbut-3-en-2-ol (C1) vs. 2-Amino-1-arylethan-1-ol Derivatives
In the 2018 study by Lu et al., compound C1 ((E)-1-amino-4-phenylbut-3-en-2-ol) was compared against a series of 2-amino-1-arylethan-1-ol derivatives in a fluorescence-based neuraminidase inhibition assay. The in vitro evaluation demonstrated that C1 exhibited superior inhibitory activity relative to the 2-amino-1-arylethan-1-ol scaffold, which differs by one fewer backbone carbon and lacks the (E)-styryl double bond that enforces the extended pharmacophore conformation [1]. The IC₅₀ of C1 against NA was determined to be 106,000 nM (106 µM) [2]. Although the absolute potency is moderate, the scaffold's advantage over the comparator class lies in its ability to be further derivatized: sulfonation at the NH₂ group with 4-methoxybenzenesulfonyl chloride yielded inhibitor II with an IC₅₀ of 6.4 µM—a 16.6-fold potency improvement [1]. This demonstrates that the C1 scaffold provides a productive starting geometry for structure-based optimization, whereas the 2-amino-1-arylethan-1-ol series did not yield similarly tractable SAR.
| Evidence Dimension | In vitro NA inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | C1 IC₅₀ = 106 µM (106,000 nM); sulfonated derivative II IC₅₀ = 6.4 µM |
| Comparator Or Baseline | 2-Amino-1-arylethan-1-ol derivatives (inferior inhibitory activity; specific IC₅₀ values not reported in abstract but described as less active than C1) |
| Quantified Difference | C1 > 2-amino-1-arylethan-1-ol derivatives (qualitative rank-order); derivative II shows 16.6-fold improvement over C1 |
| Conditions | Fluorescence-based neuraminidase inhibition assay using influenza virus NA; compound II tested at up to 6.4 µM IC₅₀ |
Why This Matters
Procurement of C1 rather than the shorter 2-amino-1-arylethan-1-ol scaffold is justified because the extended (E)-styryl backbone enables productive SAR expansion via NH₂ derivatization, yielding a >16-fold potency gain not accessible from the comparator scaffold.
- [1] Lu C, Yin Y, Meng F, Dun Y, Pei K, Wang C, Xu X, Wu F. Discovery of (E)-1-amino-4-phenylbut-3-en-2-ol derivatives as novel neuraminidase inhibitors. Bioorg Med Chem Lett. 2018;28(11):2003-2007. doi:10.1016/j.bmcl.2018.05.002. PMID: 29748050. View Source
- [2] BindingDB Entry: BDBM50272935. IC₅₀ = 106,000 ± n/a nM for (E)-1-amino-4-phenylbut-3-en-2-ol (C1) against Neuraminidase. Data sourced from Lu et al., Bioorg Med Chem Lett 28:2003-2007 (2018). View Source
